molecular formula C11H7FO B041080 1-Naphthalenecarboxaldehyde, 2-fluoro- CAS No. 82128-49-2

1-Naphthalenecarboxaldehyde, 2-fluoro-

Cat. No. B041080
CAS RN: 82128-49-2
M. Wt: 174.17 g/mol
InChI Key: YFQUMJGYGHQFBV-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxaldehyde, 2-fluoro-, is a fluorinated derivative of naphthalenecarboxaldehyde. It is an important intermediate in organic synthesis, offering unique properties due to the presence of the fluorine atom. This compound finds applications in the synthesis of complex molecules, including materials with photophysical properties and in supramolecular chemistry for molecular recognition.

Synthesis Analysis

The synthesis of fluorinated naphthalene derivatives can involve various strategies, including the use of benzothiazolyl fluoromethyl sulfones or a Diels-Alder reaction followed by palladium-catalyzed cross-coupling reactions to introduce the fluorine atom or functional groups at specific positions on the naphthalene ring (Mandal et al., 2012). An efficient method for the synthesis of naphthalene derivatives via Fe(III)-catalyzed benzannulation has also been developed, demonstrating the versatility of synthetic approaches available for modifying the naphthalene core (Zhu et al., 2013).

Molecular Structure Analysis

The molecular structure of fluorinated naphthalenecarboxaldehydes is characterized by the presence of a fluorine atom that significantly affects the electronic properties of the molecule. Crystal and molecular structure analyses have been performed, revealing insights into the bonding, geometry, and potential reactivity of these compounds (Fernández-G et al., 1994).

Chemical Reactions and Properties

Fluorinated naphthalene derivatives exhibit unique reactivity due to the electron-withdrawing effect of the fluorine atom. They participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, influenced by the fluorine's presence. The fluorine atom also enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reaction processes (Ruzziconi et al., 2010).

Physical Properties Analysis

The physical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro-, such as solubility, melting point, and boiling point, are crucial for its application in organic synthesis. The fluorine atom's presence affects these properties, often enhancing the compound's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro- include its reactivity towards nucleophiles, electrophiles, and its participation in cycloaddition reactions. The fluorine atom impacts its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its utility in forming supramolecular structures and as a building block in polymer synthesis highlights its importance in materials science and engineering (Zhang et al., 2006).

Scientific Research Applications

Heterocyclic Naphthalimides: Expanding Medicinal Applications

Naphthalimide compounds, featuring a naphthalene framework, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules via noncovalent bonds. This interaction spectrum includes DNAs, enzymes, and receptors, making naphthalimides, including 1-Naphthalenecarboxaldehyde, 2-fluoro- derivatives, promising for anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Their use in clinical trials and the development of diagnostic agents and cell imaging agents highlight their expanding role in medicinal chemistry (Gong et al., 2016).

Environmental Impacts and Monitoring

The pervasive presence of naphthalene, a core structure in 1-Naphthalenecarboxaldehyde, 2-fluoro- compounds, in the environment has motivated studies on its sources and impacts. Research emphasizes the need for better characterization of naphthalene's environmental presence, particularly in indoor and outdoor air, to understand exposure levels and potential health risks. This understanding is crucial for environmental health professionals to develop risk mitigation strategies for populations exposed to naphthalene through various sources, including indoor uses (Jia & Batterman, 2010).

Analytical and Environmental Chemistry

Studies on naphthalene and its derivatives, including 1-Naphthalenecarboxaldehyde, 2-fluoro-, focus on understanding their behavior and fate in environmental settings. The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), to which naphthalene belongs, is a significant mechanism for ecological recovery from PAH-contaminated sites. Insights into the microbial catabolism of naphthalene derivatives can inform bioremediation strategies for contaminated environments (Peng et al., 2008).

Safety And Hazards

The safety data sheet for 1-Naphthalenecarboxaldehyde, 2-fluoro- is not readily available in the literature. However, it is important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions of research and applications involving 1-Naphthalenecarboxaldehyde, 2-fluoro- are not explicitly provided in the search results. However, given the interest in fluorinated compounds in various fields, it is likely that further research and development will continue2.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQUMJGYGHQFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-naphthalenecarboxaldehyde

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